N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a complex organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and potential applications in pharmaceuticals. This specific compound features a benzyl group, a methyl group, and a pyridine moiety, which contribute to its unique chemical properties and biological activities.
The compound can be synthesized through various methods, primarily involving the reaction of chromene derivatives with specific reagents. Notable synthetic routes include the use of 1,2,3,4-tetrahydro-10H-chromeno[3,2-c]pyridin-10-one as a precursor, which undergoes transformations to yield the desired product.
N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is classified as a chromene derivative and falls under the broader category of heterocyclic compounds. Its structure incorporates both aromatic and aliphatic components, making it relevant in medicinal chemistry.
The synthesis of N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can be approached through several methodologies:
The synthesis typically yields moderate to high purity levels and can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are crucial for confirming the structure of the synthesized compound.
The molecular structure of N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide can be depicted as follows:
This indicates that the compound consists of 18 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.
Key structural data includes:
N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is capable of undergoing various chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Reaction pathways can be monitored using chromatographic techniques.
The mechanism of action for N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves interactions at the molecular level with biological targets:
Research indicates that similar compounds exhibit cytotoxic activity against cancer cell lines, suggesting potential therapeutic applications in oncology.
Relevant data on these properties can be obtained from empirical studies and material safety data sheets for similar compounds.
N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has potential applications in various fields:
The 4H-chromene nucleus demonstrates exceptional pharmacological versatility, serving as a molecular platform for diverse biological activities. Its planar structure facilitates intercalation into biological macromolecules, while the carbonyl group at the 4-position provides a hydrogen-bonding acceptor site crucial for target recognition. The scaffold's adaptability enables strategic functionalization at multiple positions (C-2, C-3, C-6, C-7, C-8), allowing optimization of target affinity and selectivity profiles [2].
4H-chromene derivatives exhibit potent anticancer effects through multiple target-specific mechanisms. A primary mechanism involves tubulin interaction at colchicine-binding sites, inhibiting polymerization and triggering caspase-dependent apoptosis through G2/M cell cycle arrest. This tubulin destabilization disrupts tumor vasculature, providing an anti-angiogenic component to their anticancer activity [2]. Specific derivatives demonstrate additional mechanisms, including activation of caspase-3/7, induction of DNA fragmentation, and suppression of cancer cell migration and invasion [3]. Notably, the compound class exhibits selective cytotoxicity toward estrogen receptor-positive (ER+) breast cancer cell lines (MCF-7, ZR-75-1) and ER-/HER-2+ lines (SK-BR-3) at sub-micromolar concentrations (ED50 0.20–0.60 µg/mL) [3]. Natural chromene derivatives like mallotus apelta compounds 1a, 1b, and 2 induce apoptosis via caspase-8/9 activation, PARP cleavage, Bax/Bak upregulation, and suppression of the NF-κB pathway [3].
Table 1: Biological Activities of 4H-Chromene Derivatives
| Biological Activity | Molecular Targets/Mechanisms | Potency Range | Key Structural Features | |
|---|---|---|---|---|
| Anticancer | Tubulin polymerization inhibition, Caspase activation | GI50: 0.06–10.39 µM | 6,8-Dimethyl substitution, N-benzyl carboxamide | [2] [3] |
| Carbonic Anhydrase Inhibition | hCA IX/XII isoforms | Ki: 7.5–81.0 nM | Sulfonamide moiety at C-2 position | [5] |
| Antidiabetic | α-Glucosidase inhibition | IC50: 8.4–23.7 µM | Free C-5/C-7 hydroxyl groups | [2] |
| Antimicrobial | Membrane disruption, Enzyme inhibition | MIC: 2–16 µg/mL | Halogenation at C-6 or C-8 | [2] |
Beyond direct anticancer effects, 4H-chromenes demonstrate significant inhibitory activity against disease-relevant enzymes. Chromene-sulfonamide hybrids exhibit potent inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX/XII) with Ki values as low as 7.5 nM, comparable to reference drug acetazolamide (Ki = 12.1 nM) [5]. Structure-activity relationship studies reveal that methyl substitution at position 7 significantly enhances hCA II inhibition, while ethylene linkers between chromene and benzenesulfonamide improve selectivity for tumor-associated isoforms [5]. Chromene derivatives also inhibit kinases (IC50 < 10 µg/mL against 24 protein kinases) and show promise as antidiabetic agents through α-glucosidase inhibition [2] [3]. This multi-target engagement profile positions chromenes as valuable scaffolds for developing therapeutics against complex diseases requiring polypharmacological approaches, particularly in oncology where simultaneous targeting of enzymatic and structural proteins enhances therapeutic efficacy.
The structural optimization of chromene derivatives has progressed systematically from simple natural product analogs to complex hybrid molecules with enhanced pharmacological properties. N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide exemplifies this evolution, incorporating strategic modifications at multiple positions to optimize target interactions.
The synthesis of advanced chromene derivatives employs multi-step sequences that combine classical condensation with modern coupling techniques. The core 6-methyl-4H-chromen-4-one scaffold is typically constructed via acid-catalyzed condensation of 5-methylresorcinol with ethyl acetoacetate [4]. Carboxamide installation at C-2 is achieved through either:
Microwave-assisted synthesis significantly enhances reaction efficiency for chromene intermediates, achieving yields exceeding 90% for carboxylic acid precursors under optimized conditions [5] [7]. Critical synthetic parameters include temperature control (80–100°C for condensation steps), solvent selection (polar aprotic solvents for amide coupling), and catalyst use (DMAP acceleration of acylation). Purification typically involves silica gel chromatography or recrystallization from ethanol/water mixtures [4].
Table 2: Structural and Synthetic Features of N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
| Structural Feature | Role in Bioactivity | Synthetic Approach | Analytical Characterization | |
|---|---|---|---|---|
| 4-Oxo group | Hydrogen-bond acceptor, Planar rigidity | Cyclocondensation of resorcinol derivatives | IR: 1685 cm⁻¹ (C=O); NMR: δ 183.3 ppm (C-4) | [4] [7] |
| 6-Methyl substituent | Enhanced lipophilicity, Electronic effects | Use of 5-methylresorcinol precursor | NMR: δ 2.35 ppm (s, 3H) | [4] |
| N-Benzyl-N-(pyridin-2-yl)carboxamide | π-π stacking capability, Steric bulk | Carbodiimide-mediated coupling | NMR: δ 4.85 ppm (s, 2H, CH₂), 7.20–8.55 ppm (aromatics) | [4] [9] |
| Chromene core | Structural backbone, Bioisosteric properties | Acid-catalyzed cyclization | XRD: Monoclinic system (P2₁/c) | [4] |
Systematic structural modifications have revealed critical SAR patterns for chromene carboxamides:
The hybrid design of N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide exemplifies modern structure optimization principles, combining the tubulin-binding chromene scaffold with a CA-inhibitory carboxamide moiety. This rational design approach produces multi-target agents with improved therapeutic potential against complex diseases like cancer, where simultaneous targeting of multiple pathways can overcome resistance mechanisms [2] [5] [8].
Table 3: Structure-Activity Relationship of Chromene Carboxamide Derivatives
| Modification Position | Structural Change | Biological Impact | Activity Change | |
|---|---|---|---|---|
| C-6 | Methyl group | Enhanced lipophilicity, Metabolic stability | ↑ Tubulin inhibition | [4] |
| Carboxamide nitrogen | N-Benzyl-N-(pyridin-2-yl) | π-π Stacking capability, Zinc coordination | ↑ CA IX/XII inhibition (Ki 64.8 nM) | [5] [9] |
| C-7 | Methyl group | Electron donation, Steric effects | ↑ CA II inhibition (Ki 9.3 nM) | [5] |
| C-2-Carboxamide linker | Ethylene spacer | Reduced planarity | ↓ Cytotoxicity (IC50 increase 5-fold) | [8] |
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5